3-Bromobenzyl alcohol

描述

Nomenclature and Structural Representations in Organic Chemistry

In the systematic language of organic chemistry, 3-Bromobenzyl alcohol is identified by several names and structural codes that ensure its unambiguous identification globally. fishersci.caguidechem.comnih.govchemspider.comclearsynth.com Its IUPAC name is (3-bromophenyl)methanol. fishersci.canih.govclearsynth.com Commonly used synonyms include m-bromobenzyl alcohol and 3-bromobenzenemethanol. fishersci.cacymitquimica.comnist.gov

The compound is registered under the CAS (Chemical Abstracts Service) number 15852-73-0. guidechem.comsigmaaldrich.comglentham.comontosight.ai Its chemical structure consists of a benzene (B151609) ring substituted with a bromomethyl group at position 3. cymitquimica.com This arrangement of a bromine atom and a hydroxymethyl group on the benzene ring provides a platform for diverse chemical transformations. guidechem.com

Below is a comprehensive table of its nomenclature and key chemical identifiers.

| Identifier Type | Value |

| IUPAC Name | (3-bromophenyl)methanol fishersci.canih.gov |

| Synonyms | m-Bromobenzyl alcohol, 3-Bromobenzenemethanol fishersci.cacymitquimica.com |

| CAS Number | 15852-73-0 sigmaaldrich.comglentham.com |

| Molecular Formula | C₇H₇BrO fishersci.caguidechem.comglentham.com |

| Molecular Weight | 187.03 g/mol clearsynth.comsigmaaldrich.com |

| InChI | InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 nih.govsigmaaldrich.com |

| InChIKey | FSWNRRSWFBXQCL-UHFFFAOYSA-N fishersci.canih.govsigmaaldrich.com |

| SMILES | C1=CC(=CC(=C1)Br)CO fishersci.canih.gov |

Historical Context and Evolution of Research on Benzyl (B1604629) Alcohol Derivatives

Research into benzyl alcohol and its derivatives has evolved significantly over the past century. Initially valued for its applications in perfumery and as a solvent, the focus has shifted towards its role as a versatile chemical intermediate. The development of modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, has elevated the importance of halogenated benzyl alcohols like this compound.

The presence of the bromine atom allows for a wide range of transformations, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures. More recent research has explored the (photo)electrochemical oxidation of benzyl alcohol and its derivatives as a green alternative to traditional oxidation methods and as a key anode reaction for hydrogen production. rsc.org The stereodivergent synthesis of chiral benzyl alcohol derivatives is also a major area of contemporary research, driven by the need for enantiomerically pure compounds in the pharmaceutical industry. nih.gov This ongoing research underscores the sustained interest in leveraging the reactivity of the benzyl alcohol scaffold for innovative chemical synthesis. ontosight.aibookpi.org

Significance of this compound as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the bromo and hydroxymethyl groups makes this compound a valuable intermediate for synthesizing more complex molecules. guidechem.com Its utility is demonstrated in its application for preparing compounds like tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl (B83357) ethers. sigmaaldrich.comchemicalbook.com

The reactivity of this compound allows it to serve as a foundational building block in multi-step syntheses. For instance, it is used in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.comontosight.ai Researchers have employed it in the creation of complex and diverse small molecules through ring distortion strategies, where the core structures of natural products are systematically altered. nih.gov Furthermore, its derivatives are utilized in reactions such as the regioselective synthesis of 3-bromoquinolines, highlighting its role in constructing heterocyclic systems. acs.org The ability to participate in a variety of chemical reactions, including nucleophilic substitutions and reductions, solidifies its importance as a versatile reagent in the synthetic chemist's toolkit. cymitquimica.com

| Starting Material | Reaction Type | Product | Field of Application |

| This compound | Condensation | tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate | Organic Synthesis sigmaaldrich.comchemicalbook.com |

| This compound | Etherification | Silyl ether | Organic Synthesis sigmaaldrich.comchemicalbook.com |

| This compound | Esterification / Ring Expansion | Lactone A3 (from Adrenosterone) | Diversity-Oriented Synthesis nih.gov |

| This compound | Mitsunobu Reaction | N⁶-2-(3-bromobenzyloxy)cyclopentyl-NECA | Medicinal Chemistry nih.gov |

| This compound | Bromination (of a derivative) | Bromomethyl derivative 3 | Medicinal Chemistry nih.gov |

| This compound | Nucleophilic Substitution | Carbazole-based material (CbzA) | Materials Science researchgate.net |

Overview of Research Trajectories in Medicinal Chemistry and Materials Science Utilizing this compound

In medicinal chemistry , this compound serves as a crucial starting material for the synthesis of biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets. For example, it is a key component in the synthesis of novel, potent, and selective agonists for the adenosine (B11128) A₁ receptor, which are being studied for various physiological effects. nih.gov It has also been used to create inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which are targets for hormone-dependent cancers. nih.gov The compound's structure is often incorporated into larger molecules to probe binding interactions within biological targets, such as the hydrophobic pockets of enzymes. nih.govresearchgate.net Some research also indicates that this compound itself may possess antimicrobial and antifungal properties, suggesting potential for the development of new therapeutic agents. guidechem.com

In the field of materials science , this compound and its derivatives are utilized for creating functional organic materials. A notable application is in the synthesis of carbazole-based materials for organic light-emitting diodes (OLEDs). researchgate.net In this context, the bromobenzyl moiety is attached to a carbazole (B46965) core, and the resulting material exhibits fluorescent properties suitable for lighting technologies. researchgate.net The compound also serves as an intermediate in the production of dyes and fragrances. guidechem.comontosight.ai Furthermore, research into the interactions of halogenated benzyl alcohols with other molecules, such as the organic radical TEMPO, provides fundamental insights into solvation and intermolecular forces, which is crucial for designing new materials with specific properties. acs.org

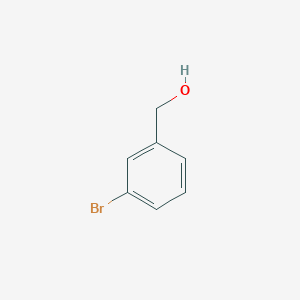

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWNRRSWFBXQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166440 | |

| Record name | 3-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15852-73-0 | |

| Record name | 3-Bromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromobenzyl Alcohol

Established Synthetic Routes for 3-Bromobenzyl Alcohol

Traditional synthesis of this compound relies on robust and well-documented chemical reactions, primarily involving the reduction of corresponding aldehydes and carboxylic acids or multi-step pathways starting from simpler brominated aromatic compounds.

Reduction of 3-Bromobenzaldehyde (B42254) with Sodium Borohydride (B1222165) (NaBH₄)

One of the most common and efficient methods for preparing this compound is the reduction of 3-Bromobenzaldehyde. chemicalbook.com Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity, mild reaction conditions, and ease of handling. jconsortium.comcareerendeavour.com It is classified as a nucleophilic reducing agent, meaning it donates a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. lumenlearning.comyoutube.com

The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol (B129727). chemicalbook.comechemi.com The aldehyde is dissolved in the solvent, and NaBH₄ is added, often in portions. echemi.com The reaction proceeds via the nucleophilic addition of a hydride from the borohydride ion to the carbonyl carbon of 3-bromobenzaldehyde. ambeed.com This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide by the solvent yields the final product, this compound. lumenlearning.commasterorganicchemistry.com This method is known for its high yields, often exceeding 99%. chemicalbook.comchemicalbook.com

| Parameter | Condition |

| Starting Material | 3-Bromobenzaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Ethanol (EtOH) |

| Temperature | 25 °C (Room Temperature) |

| Reaction Time | Approximately 1 hour |

| Workup | Quenching with water, extraction with ethyl acetate |

| Typical Yield | ~99.8% |

This interactive table summarizes typical conditions for the reduction of 3-bromobenzaldehyde using Sodium Borohydride, based on reported laboratory procedures. chemicalbook.comchemicalbook.com

Alternative Reductive Approaches for Bromobenzaldehydes and Bromobenzoic Acids

While sodium borohydride is effective for reducing aldehydes, other reagents can be employed, and different strategies are required for the reduction of the more oxidized 3-bromobenzoic acid.

Lithium Aluminium Hydride (LiAlH₄) : This is a much stronger reducing agent than NaBH₄. careerendeavour.comacs.org LiAlH₄ can readily reduce not only aldehydes and ketones but also carboxylic acids and esters, which are unreactive towards NaBH₄ under standard conditions. lumenlearning.comquora.com Therefore, LiAlH₄ can be used to convert both 3-bromobenzaldehyde and 3-bromobenzoic acid to this compound. However, its high reactivity requires the use of anhydrous ethereal solvents (like diethyl ether or THF) and careful handling due to its violent reaction with water. tcichemicals.com

Borane (BH₃) : Borane and its complexes (e.g., BH₃·THF) are also effective for the reduction of carboxylic acids. researchgate.net They offer an alternative to LiAlH₄ and are particularly useful for their ability to reduce carboxylic acids in the presence of some other functional groups.

Sodium Borohydride–Bromine (NaBH₄–Br₂) : A modified approach allows for the reduction of benzoic acids using the typically less reactive sodium borohydride. sci-hub.se A system of NaBH₄ combined with bromine in a solvent like tetrahydrofuran (B95107) (THF) has been shown to effectively reduce various benzoic acids to their corresponding benzyl (B1604629) alcohols. researchgate.netsci-hub.se This method provides a convenient alternative to stronger, more hazardous hydrides.

| Reagent | Substrate Reactivity | Typical Solvents | Key Considerations |

| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones. masterorganicchemistry.com Does not typically reduce carboxylic acids or esters. quora.com | Protic (Ethanol, Methanol) | Mild, selective, easy to handle. jconsortium.com |

| Lithium Aluminium Hydride (LiAlH₄) | Reduces aldehydes, ketones, carboxylic acids, and esters. careerendeavour.comlumenlearning.com | Aprotic (Diethyl ether, THF) | Highly reactive, not selective, reacts violently with water. tcichemicals.com |

| Borane (BH₃) | Reduces carboxylic acids, aldehydes, and ketones. researchgate.net | Aprotic (THF) | Good for reducing carboxylic acids. |

| NaBH₄–Br₂ System | Reduces benzoic acids. sci-hub.se | Aprotic (THF) | A convenient method for reducing acids without using LiAlH₄. researchgate.net |

This interactive table compares the reactivity and typical applications of various reducing agents for the synthesis of benzyl alcohol derivatives.

Multistep Synthetic Pathways Involving Bromobenzene (B47551) Derivatives

This compound can also be synthesized from more fundamental starting materials like bromobenzene or toluene (B28343) through multi-step reaction sequences. A common industrial approach involves the bromination of benzaldehyde (B42025).

Bromination of Benzaldehyde : The synthesis often begins with benzaldehyde, which undergoes electrophilic aromatic substitution with bromine (Br₂). guidechem.com An aluminum chloride (AlCl₃) catalyst is used to polarize the bromine molecule, making it a stronger electrophile. The aldehyde group is a meta-director, which regioselectively guides the incoming bromine atom to the 3-position on the aromatic ring, yielding 3-bromobenzaldehyde. guidechem.com

Reduction : The resulting 3-bromobenzaldehyde is then reduced to this compound in a subsequent step, typically using the sodium borohydride method described previously. wikipedia.org

Another potential, though less direct, pathway can be adapted from general synthetic routes starting with bromobenzene. doubtnut.comdoubtnut.com

Grignard Formation and Carbonation : 3-Bromotoluene could be converted into a Grignard reagent, which is then reacted with carbon dioxide (dry ice) to form 3-bromo-4-methylbenzoic acid. This would require subsequent steps to convert the methyl and carboxylic acid groups appropriately, making it a more complex route.

Side-Chain Halogenation and Hydrolysis : A more feasible route starts with 3-bromotoluene. The methyl group can undergo free-radical bromination to form 3-bromobenzyl bromide. This intermediate can then be hydrolyzed, typically using an aqueous base, to yield this compound.

Novel and Emerging Synthetic Strategies

Recent research has focused on developing more environmentally friendly and efficient methods for chemical synthesis, including that of this compound.

Green Chemistry Approaches to this compound Synthesis

"Green chemistry" principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of producing this compound, these principles can be applied to the reduction step.

One such approach is the use of sonication. The reduction of aldehydes with sodium borohydride can be significantly accelerated by ultrasonic irradiation. ugm.ac.id This method often allows the reaction to proceed quickly at room temperature, sometimes in the absence of a solvent (solvent-free conditions), which dramatically reduces the environmental impact and simplifies the purification process. This technique offers advantages such as shorter reaction times, milder conditions, and high yields, making it a green alternative to conventional methods. ugm.ac.id

Catalytic Methodologies for Selective Reduction and Functionalization

Catalytic methods are at the forefront of modern synthetic chemistry, offering high efficiency and selectivity.

Catalytic Hydrogenation : Aldehydes can be reduced to alcohols via catalytic hydrogenation. ncert.nic.in This process typically involves reacting the aldehyde with hydrogen gas (H₂) over a metal catalyst, such as palladium, platinum, or nickel. This method is highly efficient but may require specialized equipment to handle hydrogen gas under pressure.

Transfer Hydrogenation : An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen-donor molecule (like isopropanol (B130326) or formic acid) is used in the presence of a catalyst. This approach avoids the need for high-pressure hydrogenation equipment.

Catalytic Hydrosilylation : This involves the addition of a silicon-hydride (silane) bond across the carbonyl double bond, followed by hydrolysis to yield the alcohol. This method is known for its mild conditions and is compatible with a wide range of functional groups.

These emerging catalytic strategies offer pathways to synthesize this compound with greater efficiency and selectivity, contributing to the ongoing development of sustainable chemical manufacturing.

Flow Chemistry Applications in this compound Production

The application of flow chemistry to the synthesis of this compound, while not extensively documented in dedicated studies, can be inferred from its successful use in analogous chemical transformations involving aryl halides. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers significant advantages such as enhanced mass and heat transfer, improved safety for handling reactive intermediates, and the potential for automation and scalability.

Transformations relevant to the synthesis of this compound, such as the reduction of aryl aldehydes or reactions involving aryl halides, have been effectively demonstrated in flow systems. For instance, the reduction of an ester to an aldehyde using diisobutylaluminum hydride (DIBAL-H) has been optimized in a flow reactor to minimize the formation of over-reduced alcohol byproducts. This precise control over reaction parameters like temperature and residence time is a hallmark of flow chemistry. nih.gov Similarly, copper-catalyzed reactions of aryl halides with sodium azide (B81097) in a flow reactor have shown that product selectivity (either aryl azide or aniline) can be precisely controlled by adjusting the temperature and flow rate—a level of control difficult to achieve in standard batch setups. researchgate.net

These examples highlight the potential for adapting traditional batch syntheses of this compound to a continuous flow process. A common batch method, the reduction of 3-bromobenzaldehyde with a reducing agent like sodium borohydride, could be translated to a flow system. In such a setup, streams of the aldehyde and the reducing agent would be mixed in a microreactor, allowing for rapid and highly controlled reaction conditions, potentially leading to higher yields and purity while minimizing reaction time.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically manipulated include the choice of solvent, reaction temperature and pressure, and the stoichiometry and purity of the reagents.

The solvent plays a critical role in the synthesis of this compound by affecting reagent solubility, reaction rates, and even the reaction pathway. In the common synthetic route involving the reduction of 3-bromobenzaldehyde, protic solvents like methanol or ethanol are frequently used. These solvents are capable of solubilizing both the aldehyde and the reducing agent, sodium borohydride. researchgate.net

The choice of solvent can significantly influence the reaction's efficiency. For example, in the catalytic hydrogenation of benzaldehyde, a related compound, turnover frequencies for the formation of the corresponding alcohol were found to be substantially higher in water and methanol compared to less polar solvents like tetrahydrofuran (THF) and dioxane. bohrium.com This suggests that polar protic solvents can actively participate in the reaction mechanism, potentially by stabilizing transition states.

The table below summarizes solvents used in various synthesis and work-up procedures related to benzyl alcohols, illustrating their diverse roles.

| Solvent | Reagent/Process | Role in Synthesis |

| Ethanol | 3-Bromobenzaldehyde, Sodium Borohydride | Primary reaction medium for reduction. |

| Methanol | Aldehydes/Ketones, Sodium Borohydride | Effective solvent for hydride reduction, often leading to faster reactions. researchgate.net |

| Dioxane | Benzaldehyde, H₂, Pd/C Catalyst | Reaction medium for catalytic hydrogenation; showed lower turnover rates compared to protic solvents. bohrium.com |

| Tetrahydrofuran (THF) | Benzaldehyde, H₂, Pd/C Catalyst | Alternative solvent for catalytic hydrogenation; also showed lower rates. bohrium.com |

| Ethyl Acetate | Crude this compound | Used during work-up for extraction of the product from an aqueous phase. |

| Water | Benzaldehyde, Pd/C Catalyst | Can be an effective "green" solvent for catalytic hydrogenation, enhancing reaction rates. bohrium.com |

This table is generated based on data from syntheses of this compound and related compounds to illustrate the function of different solvents.

Temperature and pressure are crucial variables in controlling the rate and selectivity of chemical reactions, particularly in catalytic processes like hydrogenation. Catalytic hydrogenation of a precursor like 3-bromobenzaldehyde over a metal catalyst (e.g., Palladium on carbon) is a viable route to this compound.

Temperature: Reaction kinetics are highly sensitive to temperature. An increase in temperature generally accelerates the reaction rate but can also promote side reactions, such as dehalogenation (loss of the bromine atom) or over-reduction, leading to a decrease in yield and purity. For the catalytic hydrogenation of benzaldehyde, reactions are often conducted at controlled temperatures, such as 298 K (25 °C), to balance reaction speed with selectivity. osti.gov

Pressure: In catalytic hydrogenations, the pressure of hydrogen gas is a key parameter. Higher H₂ pressure increases the concentration of hydrogen available at the catalyst surface, which can enhance the reaction rate. Studies on benzaldehyde hydrogenation have been performed under a range of H₂ pressures, from 0.2 to 10 bar. osti.gov Optimizing pressure is essential; excessively high pressures may not significantly improve the yield and could increase equipment costs and safety risks. The process typically involves charging a reactor with the substrate and catalyst, purging with H₂, and then pressurizing to the desired level before heating to the reaction temperature. osti.gov

The mechanism for such reactions often follows a Langmuir-Hinshelwood model, where both hydrogen and the aldehyde adsorb onto the catalyst surface before the reaction occurs. osti.gov The optimal temperature and pressure are therefore interdependent and must be fine-tuned for the specific substrate and catalyst system to achieve maximum efficiency.

The precise ratio of reactants (stoichiometry) and their purity are fundamental to achieving a high yield in the synthesis of this compound.

Reagent Stoichiometry: In the reduction of 3-bromobenzaldehyde using sodium borohydride (NaBH₄), the stoichiometry is not 1:1. Each molecule of NaBH₄ can theoretically provide four hydride (H⁻) ions for the reduction. chegg.comlibretexts.org Therefore, one molar equivalent of NaBH₄ can reduce four molar equivalents of an aldehyde. However, in practice, a slight excess of the aldehyde or a specific molar ratio is often used to ensure complete consumption of the limiting reagent and to account for any side reactions. For instance, a published synthesis uses a molar ratio of approximately 1:0.3 between 3-bromobenzaldehyde and sodium borohydride, which is close to the theoretical 4:1 reactivity.

The following table details a specific example of the reduction of 3-bromobenzaldehyde, highlighting the stoichiometry used.

| Reactant | Molecular Weight ( g/mol ) | Mass Used (g) | Moles Used (mmol) | Molar Ratio |

| 3-Bromobenzaldehyde | 185.02 | 114.8 | 620.4 | 1 |

| Sodium Borohydride | 37.83 | 7.1 | 186.1 | 0.3 |

This table demonstrates the reagent stoichiometry in a reported synthesis, resulting in a 99.8% yield of this compound.

Purity Impact: The purity of the starting materials directly affects the outcome of the reaction. Impurities in the 3-bromobenzaldehyde, for example, can lead to several undesirable outcomes:

Lower Yield: If the starting material contains non-reactive impurities, the actual amount of reactant is less than weighed, leading to a lower theoretical and actual yield.

Side Reactions: Impurities may react with the reducing agent or catalyst, consuming them and preventing the desired reaction from going to completion.

Contamination of Product: The impurities might be carried through the reaction and contaminate the final this compound, necessitating more complex and costly purification steps.

Therefore, using reagents of high purity is essential for achieving an efficient, high-yielding, and clean synthesis.

Chemical Reactivity and Transformation Mechanisms of 3 Bromobenzyl Alcohol

Reactions at the Hydroxyl Group

The hydroxyl group of 3-bromobenzyl alcohol is a primary site of reactivity, participating in a variety of transformations including etherification and oxidation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Etherification Reactions

Etherification involves the conversion of the hydroxyl group into an ether linkage. This can be achieved through several methods, each with its own specific reagents and conditions.

The Williamson ether synthesis is a widely used method for the preparation of ethers. masterorganicchemistry.com In this SN2 reaction, an alkoxide ion reacts with a primary alkyl halide to form an ether. masterorganicchemistry.com For this compound to act as the nucleophile, it must first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding 3-bromobenzyl alkoxide. libretexts.orgorganic-chemistry.org This alkoxide then attacks an alkyl halide, displacing the halide and forming the desired ether. libretexts.org

The general mechanism involves two main steps:

Deprotonation: The alcohol is treated with a strong base to form the alkoxide.

Nucleophilic Attack: The resulting alkoxide attacks the alkyl halide in an SN2 fashion. khanacademy.org

For optimal results, the Williamson ether synthesis works best with methyl or primary alkyl halides, as secondary and tertiary alkyl halides can lead to elimination reactions as a major side product. masterorganicchemistry.comlibretexts.org A variation of this method involves using silver(I) oxide (Ag₂O) as a mild base, which can be beneficial for substrates that are sensitive to stronger bases. organic-chemistry.orgnih.gov This has been demonstrated in the synthesis of bisether diacids using 3-bromobenzyl bromide, where the related alcohol is alkylated. nih.gov

Table 1: Reagents for Williamson Ether Synthesis

| Role | Reagent Example | Function |

| Nucleophile Precursor | This compound | Source of the alkoxide |

| Base | Sodium hydride (NaH) | Deprotonates the alcohol |

| Electrophile | Methyl iodide (CH₃I) | Provides the alkyl group |

| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction medium |

Silyl (B83357) ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability under various reaction conditions and their ease of removal. chem-station.comlibretexts.org The formation of a silyl ether from this compound involves the reaction of the hydroxyl group with a silyl halide, typically in the presence of a base to neutralize the hydrogen halide byproduct. chem-station.com

Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). libretexts.org The choice of silylating agent depends on the desired stability of the silyl ether. The reaction is often carried out in the presence of a base like imidazole (B134444) or 2,6-lutidine. chem-station.com More reactive silylating agents, such as silyl triflates (e.g., R₃SiOTf), are used for sterically hindered alcohols. chem-station.com

The general procedure for silylation is as follows:

The alcohol is dissolved in an appropriate solvent (e.g., dichloromethane, DMF).

A base and the silyl halide are added.

The reaction is stirred until completion.

Table 2: Common Silylating Agents and Conditions

| Silylating Agent | Base | Reactivity/Stability |

| Trimethylsilyl chloride (TMSCl) | Imidazole, Triethylamine | Less stable, easily removed. |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, 2,6-Lutidine | More stable than TMS ethers. |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole, 2,6-Lutidine | Very stable due to steric bulk. |

| tert-Butyldiphenylsilyl chloride (TBDPSCl) | Imidazole | High stability. |

Catalytic methods for etherification offer a more atom-economical and environmentally friendly alternative to traditional methods. These reactions often involve the direct coupling of two alcohols or an alcohol with another substrate, catalyzed by a transition metal or an acid.

Iron-catalyzed etherification has emerged as a powerful tool. For instance, iron(III) chloride (FeCl₃) can catalyze the symmetrical etherification of benzylic alcohols in a green solvent like propylene (B89431) carbonate, producing only water as a byproduct. nih.govacs.org This method is effective for both primary and secondary benzylic alcohols. acs.org For the synthesis of unsymmetrical ethers, an iron(II) chloride (FeCl₂) catalyst with a pyridine (B92270) bis-thiazoline ligand can be employed. nih.govacs.org Another iron-based system, Fe(OTf)₃ with ammonium (B1175870) chloride, has been shown to selectively produce symmetrical ethers from secondary benzylic alcohols and unsymmetrical ethers from a combination of primary and secondary alcohols. acs.org

Zeolites can also serve as catalysts for the etherification of benzylic alcohols. The reaction involves passing the alcohol over a zeolite bed, which acts as a solid acid catalyst. google.com

Table 3: Catalytic Etherification Systems for Benzylic Alcohols

| Catalyst System | Reactants | Product Type | Reference |

| FeCl₃·6H₂O in Propylene Carbonate | Two equivalents of a benzylic alcohol | Symmetrical ether | nih.govacs.org |

| FeCl₂·4H₂O with a pyridine bis-thiazoline ligand | A primary and a secondary benzylic alcohol | Unsymmetrical ether | nih.govacs.org |

| Fe(OTf)₃ / NH₄Cl in CH₂Cl₂ | Two equivalents of a secondary benzylic alcohol | Symmetrical ether | acs.org |

| Zeolite | A benzylic alcohol and another alcohol | Symmetrical or Unsymmetrical ether | google.com |

Esterification and Other Functional Group Interconversions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids to form the corresponding esters. A common method for this transformation is the Steglich esterification, which utilizes a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net For example, this compound can be reacted with benzoic acid to produce 3-bromobenzyl benzoate. ontosight.ai

Beyond simple esterification, the hydroxyl group can be a site for other functional group interconversions. For instance, it can be converted to a silyl ether, which can serve as a protecting group in multi-step syntheses. sigmaaldrich.com The reactivity of the hydroxyl group allows for the introduction of a wide range of functionalities, expanding the synthetic utility of this compound.

Halogenation of the Hydroxyl Group

The hydroxyl group of an alcohol can be replaced by a halogen atom through various reagents. For primary alcohols like this compound, this transformation can be achieved using hydrogen halides or phosphorus halides. chemguide.co.uklibretexts.org

For instance, reaction with hydrogen bromide (HBr), often generated in situ from sodium or potassium bromide and a strong acid like sulfuric acid, can convert the alcohol to the corresponding benzyl (B1604629) bromide. chemguide.co.uklibretexts.org Similarly, phosphorus(III) bromide (PBr3) or a mixture of red phosphorus and bromine can be used to achieve this transformation. chemguide.co.uk Another method involves the use of a visible-light-activated photocatalyst, such as Ru(bpy)3Cl2, in the presence of a bromine source like CBr4 and NaBr, which has shown high yields for the conversion of primary alcohols to their bromides. nih.gov It is important to select the appropriate reagent and conditions to avoid unwanted side reactions, particularly those involving the bromine atom already present on the aromatic ring.

Reactions Involving the Bromine Atom

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org this compound can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. nih.govrsc.orgresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst and a base. libretexts.org The choice of ligands for the palladium catalyst can be crucial for achieving high yields and tolerating various functional groups. rsc.org

The Heck reaction is another important palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. beilstein-journals.org While direct Heck reactions with this compound can be challenging due to potential side reactions like oxidation of the alcohol, researchgate.net related substrates have been successfully employed. nih.govrsc.org The reaction conditions, including the choice of catalyst, base, and solvent, play a significant role in the outcome of the reaction. beilstein-journals.org

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org this compound can be coupled with terminal alkynes to introduce an alkynyl group onto the benzene (B151609) ring. acs.orgresearchgate.net Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgjuniperpublishers.com

In the case of this compound, the bromine atom is in the meta position relative to the hydroxymethyl group, which is a weakly activating group. Therefore, direct nucleophilic aromatic substitution of the bromine atom is generally not favored under standard SNAr conditions. The aromatic ring is not sufficiently electron-deficient to be readily attacked by nucleophiles. wikipedia.orgmasterorganicchemistry.com For nucleophilic aromatic substitution to proceed on such a system, more forcing conditions or the use of specific catalysts might be required, or the reaction may proceed through alternative mechanisms like the benzyne (B1209423) mechanism, which involves very strong bases. wikipedia.org However, the more common and predictable reactions for the bromine atom on this compound are the palladium-catalyzed cross-coupling reactions discussed previously.

Conversion to Boronic Acid Derivatives for Further Functionalization

The conversion of aryl halides to boronic acids or their esters is a fundamental transformation in organic synthesis, primarily due to the utility of the resulting compounds in Suzuki-Miyaura cross-coupling reactions. For this compound, this transformation provides a pathway to (3-(hydroxymethyl)phenyl)boronic acid and its derivatives.

The typical mechanism involves a metal-halogen exchange followed by borylation. The process generally starts with the reaction of the aryl bromide with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form an aryllithium intermediate. This highly reactive species then acts as a nucleophile, attacking a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. Benzoxaboroles, which are internal esters of ortho-boronobenzyl alcohols, are formed through a similar principle, involving the generation of an o-(hydroxymethyl)phenylboronic acid intermediate which then undergoes spontaneous cyclization. nih.gov

This conversion is significant as it opens the door to a wide array of subsequent functionalizations. The resulting boronic acid derivatives are stable, crystalline solids that can be used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with various partners, including vinyl and aryl halides.

Table 1: Synthesis of Boronic Acid Derivatives This table is representative of the general transformation and not from a specific study on this compound.

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Aryl Bromide | 1. n-BuLi, THF, -78 °C; 2. B(Oi-Pr)₃; 3. H₃O⁺ | Arylboronic Acid | Good |

Reduction of the Bromine Atom

The selective removal of the bromine atom from this compound, a process known as hydrodebromination or reduction, yields benzyl alcohol. This reaction is useful when the bromine atom is used as a temporary directing group or when the final product requires a simple benzyl moiety.

Various methods can achieve this reduction. Catalytic hydrogenation is a common approach, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. However, care must be taken as these conditions can sometimes also reduce the aromatic ring or the benzylic alcohol, depending on the catalyst and reaction conditions. For instance, studies on similar substrates like p-bromobenzyl alcohol have shown that dehalogenation can be a significant side reaction or the main desired outcome. dtu.dk

A recent study detailed the hydrogenation of 3-bromobenzaldehyde (B42254) to this compound using RANEY® nickel. researchgate.net While the primary goal was the reduction of the aldehyde, the conditions were selected to be mild enough to avoid significant dehalogenation of the aromatic halide. researchgate.net This demonstrates the possibility of selective reductions. Conversely, forcing conditions or specific catalytic systems can be used to promote the cleavage of the C-Br bond. For example, using potassium tert-butoxide with p-bromobenzyl alcohol resulted in 100% yield of the dehalogenated product. dtu.dk

Reactions Involving the Aromatic Ring

The benzene ring of this compound can also undergo transformations, although its reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (Limited Scope)

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of both the bromine atom and the hydroxymethyl group (-CH2OH). The bromine atom is a classic deactivating, yet ortho, para-directing group. The -CH2OH group is weakly deactivating but also directs incoming electrophiles to the ortho and para positions.

Given the meta relationship of the two substituents, their directing effects are additive. The positions ortho to the -CH2OH group are C2 and C6. The positions ortho and para to the bromine atom are C2, C4, and C6. Therefore, electrophilic attack is most likely to occur at positions C2, C4, and C6. The steric hindrance of the -CH2OH group might slightly disfavor substitution at C2. While specific studies on the electrophilic substitution of this compound are not widely documented in the provided results, the principles of substituent effects on aromatic rings provide a strong predictive framework for its reactivity. ontosight.aievitachem.com

Hydrogenation of the Aromatic Ring

The complete reduction of the benzene ring in this compound to a cyclohexane (B81311) ring results in the formation of (3-Bromocyclohexyl)methanol. This transformation, known as aromatic hydrogenation, requires more forcing conditions than the reduction of isolated double bonds due to the stability of the aromatic system.

Typically, this reaction is carried out under high pressures of hydrogen gas with active metal catalysts. Catalysts like rhodium-on-alumina (Rh/Al₂O₃), ruthenium (Ru), or specialized systems like Nishimura's catalyst (an alloy of rhodium and platinum oxides) are often employed for the hydrogenation of aromatic rings. nih.gov These conditions are generally harsh enough to also cause the reductive cleavage of the carbon-bromine bond (hydrogenolysis).

A study on the cis-selective hydrogenation of various aryl germanes demonstrated that functional groups like halogens can be tolerated under specific conditions, though hydro-defluorination was observed as a side reaction. nih.gov Achieving the selective hydrogenation of the aromatic ring in this compound while preserving the bromine atom would be a significant synthetic challenge, likely requiring careful catalyst selection and optimization of reaction conditions to balance the rates of aromatic ring reduction and C-Br bond hydrogenolysis.

Advanced Characterization Techniques for 3 Bromobenzyl Alcohol and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of organic compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce intricate structural details. For 3-bromobenzyl alcohol, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed analytical methods.

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. Different isotopes, such as ¹H, ¹³C, and ¹⁹F, provide unique and complementary structural information.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃), distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton are observed.

The aromatic protons typically appear in the downfield region (δ 7.0-7.6 ppm) due to the deshielding effect of the benzene (B151609) ring current. The substitution pattern on the aromatic ring leads to specific splitting patterns (multiplicities) due to spin-spin coupling between adjacent non-equivalent protons. For this compound, the proton ortho to the bromine (H-2) often appears as a singlet or a finely split triplet, while the other aromatic protons (H-4, H-5, H-6) show more complex doublet and triplet patterns. beilstein-journals.org

The methylene protons (-CH₂-) of the benzyl (B1604629) group are adjacent to both the aromatic ring and the hydroxyl group, typically resonating around δ 4.6-4.7 ppm as a singlet or a doublet if coupled to the hydroxyl proton. beilstein-journals.orgpku.edu.cn The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable (often around δ 1.7-2.4 ppm), depending on concentration, temperature, and solvent, due to hydrogen bonding. beilstein-journals.orgpku.edu.cnrsc.org

Interactive Table: ¹H NMR Data for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Reference |

| H-2 (aromatic) | ~7.54 | s | - | beilstein-journals.org |

| H-6 (aromatic) | ~7.44 | dd | J = 7.5, 1.9 | beilstein-journals.org |

| H-4 (aromatic) | ~7.26 | q | J = 7.5 | beilstein-journals.org |

| H-5 (aromatic) | ~7.15-7.16 | m | - | chemicalbook.com |

| -CH₂- (benzylic) | ~4.68 | s | - | beilstein-journals.org |

| -OH (hydroxyl) | ~2.35 | s (broad) | - | beilstein-journals.org |

Note: 's' denotes a singlet, 'dd' a doublet of doublets, 'q' a quartet, and 'm' a multiplet. Actual values and multiplicities can vary slightly based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atom attached to the bromine (C-3) is significantly influenced by the halogen's electronegativity and is found at approximately δ 122.6 ppm. beilstein-journals.org The ipso-carbon (C-1), to which the hydroxymethyl group is attached, resonates around δ 143.0 ppm. beilstein-journals.org The other aromatic carbons appear in the typical range of δ 125-131 ppm. The benzylic carbon (-CH₂OH) signal is observed further upfield, typically around δ 64.5 ppm. beilstein-journals.org

Interactive Table: ¹³C NMR Data for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) / ppm | Reference |

| -CH₂OH (benzylic) | 64.48 | beilstein-journals.org |

| C-3 (C-Br) | 122.63 | beilstein-journals.org |

| C-5 | 125.30 | beilstein-journals.org |

| C-6 | 129.86 | beilstein-journals.org |

| C-4 | 130.10 | beilstein-journals.org |

| C-2 | 130.63 | beilstein-journals.org |

| C-1 (C-CH₂OH) | 143.05 | beilstein-journals.org |

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is an indispensable analytical tool. beilstein-journals.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. biophysics.orgpsu.edu The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion and sensitivity to subtle changes in the local electronic environment. psu.edu This makes ¹⁹F NMR particularly useful for studying protein-ligand interactions, monitoring reactions, and confirming the structure of fluorinated molecules. beilstein-journals.orgpsu.edu

When a fluorine atom is introduced into a derivative of this compound, its chemical shift and coupling to nearby ¹H or ¹³C nuclei provide definitive structural information. For instance, a trifluoromethyl (-CF₃) group on the aromatic ring would appear as a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of its position relative to other substituents. mdpi.com

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled. In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, confirming their connectivity around the ring. This helps to definitively assign which proton is which based on their coupling relationships.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. For this compound, it would show a correlation between the methylene proton signal (~4.68 ppm) and the benzylic carbon signal (~64.5 ppm), as well as correlations for each aromatic proton to its respective carbon atom. dokumen.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is extremely powerful for piecing together molecular fragments. For example, the HMBC spectrum would show correlations from the methylene protons to the ipso-aromatic carbon (C-1) and the ortho-aromatic carbons (C-2 and C-6), confirming the attachment of the -CH₂OH group to the ring. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is a strong, broad absorption in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group; its broadness is due to intermolecular hydrogen bonding. beilstein-journals.orglibretexts.org The C-H stretching vibrations of the aromatic ring are typically observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). beilstein-journals.orglibretexts.org

Other key absorptions include C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region and a strong C-O stretching band for the primary alcohol at approximately 1016 cm⁻¹. beilstein-journals.org The C-Br stretching vibration typically appears at lower wavenumbers, often in the 500-700 cm⁻¹ range.

Interactive Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group | Reference |

| 3600-3200 (broad, strong) | O-H stretch | Alcohol (-OH) | beilstein-journals.orginstanano.com |

| 3100-3000 | C-H stretch | Aromatic | libretexts.org |

| 2960-2850 | C-H stretch | Aliphatic (-CH₂-) | beilstein-journals.org |

| 1600-1450 | C=C stretch | Aromatic ring | beilstein-journals.orglibretexts.org |

| ~1016 | C-O stretch | Primary Alcohol | beilstein-journals.org |

| 900-675 | C-H bend ("oop") | Aromatic | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. It provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not available in the searched literature, studies on its isomer, p-bromobenzyl alcohol, demonstrate the power of this technique. For example, the crystal structure of p-bromobenzyl alcohol complexed with horse liver alcohol dehydrogenase has been determined to a resolution of 2.5 Å. nist.gov Furthermore, a neutron powder diffraction study on deuterated p-bromobenzyl alcohol revealed a first-order phase transition. researchgate.net These studies on a closely related isomer highlight how XRD can be used to understand the solid-state packing, conformational preferences, and potential for polymorphism in bromobenzyl alcohols and their derivatives. Such analyses are crucial for understanding the physical properties and stability of the compound in its solid form.

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture.

Gas chromatography is a widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often specify the purity of this compound as greater than 98.0% or 99.0%, as determined by GC.

In a typical GC analysis, the compound is vaporized and passed through a column with a stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

A study on the chromatographic behavior of benzyl alcohols on ionic liquid-based stationary phases noted that some aromatic alcohols can undergo in-column dehydration. surrey.ac.uk For instance, 1-(3-bromophenyl)ethanol (B1266530) was observed to partially dehydrate to 1-bromo-3-vinylbenzene during GC analysis. This highlights the importance of carefully selecting GC conditions (e.g., injector temperature, column type) to prevent thermal degradation or reaction of the analyte, ensuring accurate purity determination of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and its derivatives. This method is particularly valuable for assessing the purity of this compound, monitoring reaction progress during the synthesis of its derivatives, and for the chiral separation of any resulting enantiomeric products. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the specific properties of the analytes.

Reversed-Phase HPLC for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. In this technique, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970), is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Detailed Research Findings:

Research on the analysis of benzyl alcohol and its halogenated derivatives provides a strong basis for the HPLC characterization of this compound. For instance, studies focusing on the separation of benzyl alcohol from its primary oxidation product, benzaldehyde (B42025), are directly applicable. researchgate.net The introduction of a bromine atom in the meta position of the benzene ring increases the hydrophobicity of the molecule compared to benzyl alcohol, leading to a longer retention time under typical RP-HPLC conditions.

A common challenge in the HPLC analysis of benzyl alcohols is the potential for injector carryover, which can lead to inaccurate quantification. lcms.cz Modern HPLC systems with advanced flow-through needle designs are effective in minimizing this issue. lcms.cz

The selection of the stationary phase can significantly impact the separation of halogenated aromatic compounds. chromforum.org While C18 columns are widely used, phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivity for aromatic compounds through pi-pi interactions. chromatographyonline.comthermofisher.com

A typical isocratic RP-HPLC method for the analysis of this compound and potential impurities is detailed in the table below. The conditions are based on established methods for similar aromatic alcohols and have been adapted to suit the specific properties of this compound.

Table 1: Representative RP-HPLC Method for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Interactive Data Table: Retention Data for this compound and Related Compounds

| Compound | Retention Time (min) |

| Benzaldehyde | 3.5 |

| Benzyl Alcohol | 4.2 |

| This compound | 5.8 |

| 3-Bromobenzaldehyde (B42254) | 6.5 |

This data is representative and may vary depending on the specific HPLC system and exact chromatographic conditions.

Chiral HPLC for Enantiomeric Separation of Derivatives

Many derivatives of this compound are chiral, necessitating enantioselective HPLC methods to resolve and quantify the individual enantiomers. Chiral HPLC is crucial in asymmetric synthesis to determine the enantiomeric excess (e.e.) of the product. This is often achieved by using a chiral stationary phase (CSP).

Detailed Research Findings:

The enantioseparation of chiral benzyl alcohols has been successfully achieved using various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and Pirkle-type phases (e.g., dinitrobenzoylphenylglycine). oup.comnih.gov For the derivatives of this compound, a polysaccharide-based CSP is often effective. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326), is critical for achieving good resolution. The concentration of the alcohol modifier can be adjusted to optimize the separation.

The table below outlines a representative chiral HPLC method for the separation of a hypothetical chiral derivative of this compound.

Table 2: Representative Chiral HPLC Method for a this compound Derivative

| Parameter | Condition |

| Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Column Temperature | 20 °C |

Interactive Data Table: Enantiomeric Resolution of a Chiral this compound Derivative

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-enantiomer | 12.3 | 2.1 |

| (S)-enantiomer | 14.5 |

This data is for a hypothetical chiral derivative and is intended to be representative. Actual retention times and resolution will depend on the specific molecular structure of the derivative and the HPLC conditions.

Applications of 3 Bromobenzyl Alcohol in Specialized Chemical Synthesis

Role as a Building Block in Pharmaceutical Chemistry

In the pharmaceutical sector, 3-Bromobenzyl alcohol is primarily used as a structural precursor for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. guidechem.comruifuchems.com The bromine atom and hydroxyl group provide reactive sites for a variety of chemical transformations, allowing for the introduction of the 3-bromobenzyl moiety into larger, more complex molecular frameworks. guidechem.com

A significant application of this compound is in the preparation of drug precursors. guidechem.com It is specifically employed as a starting material in the synthesis of tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate. sigmaaldrich.comchemicalbook.comcookechem.com This synthesis highlights its role in creating complex intermediates that are essential for building potential therapeutic agents. sigmaaldrich.comdelta-f.com The process underscores the utility of this compound in multi-step organic syntheses within drug development pipelines.

The 3-bromobenzyl scaffold is incorporated into molecules designed to target a range of medical conditions. Research has shown its use in the synthesis of novel compounds with potential neuropharmacological activity, such as chiral bicyclic azepanes. nih.gov Furthermore, the broader class of benzyl (B1604629) alcohol derivatives is actively researched for creating bioactive molecules with antibacterial properties. semanticscholar.org The compound's structure is considered a valuable starting point for developing new drugs. guidechem.com

This compound serves as a foundational component for synthesizing complex bioactive molecules. chembk.com Its structure is integrated into larger frameworks to explore new therapeutic possibilities. For instance, it is used in creating oxazole (B20620) derivatives that contain a trifluoromethyl carbinol unit, a structure recognized for its importance in drug discovery. mdpi.com The ability to use this compound to build more elaborate organic molecules makes it a valuable tool in medicinal chemistry research.

Applications in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. guidechem.comontosight.ai It is utilized in the production of various crop protection agents, including herbicides, insecticides, and fungicides. nbinno.com For example, its precursor, 3-bromotoluene, is involved in the synthesis of the insecticide Chlorantraniliprole, which is used to control a variety of common agricultural pests. nbinno.com

Use in the Production of Dyes, Fragrances, and Flavorings

The chemical properties of this compound also lend themselves to applications in the production of dyes, fragrances, and flavorings. guidechem.comontosight.ai It can function as an intermediate or a direct precursor in the synthesis of these products. guidechem.comnbinno.com For example, this compound itself is noted for its use as a fragrance ingredient in consumer products like perfumes and soaps. nbinno.com The broader family of benzyl alcohol derivatives is often modified enzymatically to create esters with pleasant, fruity, and floral fragrances for use in the food and cosmetic industries. mdpi.com

Synthesis of Advanced Materials and Specialty Chemicals

This compound is a building block in the synthesis of advanced materials and specialty chemicals. Its derivatives are used in aryl-aryl cross-coupling reactions to create high-value materials, which can include organic electronics and conducting polymers. researchgate.net The bromine atom in its structure allows for its use in creating flame retardants. chembk.com It is also used to produce other specialty chemicals, such as silyl (B83357) ethers, and serves as a versatile intermediate for a wide range of organic syntheses. sigmaaldrich.comchemicalbook.comcookechem.com

Research Findings on this compound Applications

| Application Area | Specific Use | Example Compound(s) | Significance |

| Pharmaceuticals | Synthesis of Drug Precursors | tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate | Essential intermediate for building potential therapeutic agents. sigmaaldrich.comchemicalbook.comcookechem.com |

| Development of Bioactive Molecules | Chiral Bicyclic Azepanes, Oxazoles | Creation of novel compounds with potential neuropharmacological and other biological activities. nih.govmdpi.com | |

| Agrochemicals | Intermediate for Insecticides | Used in pathways to synthesize products like Chlorantraniliprole. | Contributes to the production of modern crop protection agents. nbinno.com |

| Fragrances | Fragrance Ingredient | This compound | Used directly in perfumes and soaps for its aromatic properties. nbinno.com |

| Advanced Materials | Precursor for High-Value Materials | Used in reactions to form organic electronics, conducting polymers. | Enables the synthesis of materials with specialized electronic properties. researchgate.net |

| Specialty Chemicals | Silyl ethers, Flame Retardants | Serves as a versatile building block for various industrial chemicals. sigmaaldrich.comchembk.com |

Polymer Chemistry Applications

The unique structure of this compound allows it to be incorporated into polymeric structures to impart specific properties or to act as a point of further functionalization. While not a conventional monomer for large-scale commodity plastics, its role in specialized polymer synthesis is significant.

One key application involves its use in creating functionalized polymers and polymer-supported reagents. For instance, this compound can be attached to existing polymer backbones. A documented example is its use in the esterification of alginic acid, a natural polymer, to create modified polymers used in thermosetting anti-reflective compositions for electronic applications. google.com The benzyl group introduces desirable optical properties, and the bromo-substituent can be used for further cross-linking or modification.

It also serves as a precursor for creating polymer-supported reagents. In one synthetic scheme, this compound was used in the preparation of a polymer-supported chlorostannane, a reagent useful in solid-phase organic synthesis. collectionscanada.gc.ca The alcohol's hydroxyl group is first protected, allowing the bromo-functionalized aromatic ring to be attached to a polymer support before converting it into the active stannane (B1208499) reagent. collectionscanada.gc.ca

Furthermore, derivatives of bromobenzyl alcohol can act as initiators or end-cappers in controlled polymerization reactions. While a study specifically mentions 4-bromobenzyl alcohol as an end-capper in the Suzuki coupling synthesis of polyfluorene precursors, this demonstrates a role for this class of compounds in controlling polymer chain length and architecture. wiley-vch.de The synthesis of anion-exchange membranes has also been achieved using precursors derived from this compound. acs.org In this process, the alcohol was protected and then converted into a Grignard reagent for further reaction. acs.org There are also patents that list (3-bromophenyl)methanol, another name for the compound, in the context of creating novel polymerizable compounds. google.com

Table 1: Examples of this compound in Polymer Synthesis

| Application Area | Role of this compound | Resulting Polymer/Product |

|---|---|---|

| Anti-Reflective Coatings | Reactant for esterification | Modified Alginic Acid Polymer |

| Solid-Phase Synthesis | Precursor for reagent attachment | Polymer-Supported Chlorostannane |

| Anion-Exchange Membranes | Starting material for monomer synthesis | Functionalized membranes |

| Specialized Polymers | Component of polymerizable compounds | Various cross-linked polymers |

Liquid Crystal Synthesis

Liquid crystals are materials with properties between those of conventional liquids and solid crystals, making them essential for display technologies. The synthesis of liquid crystal molecules, often referred to as mesogens, requires precise molecular architectures, typically involving a rigid core and flexible terminal groups. This compound serves as a valuable precursor for constructing these intricate molecules.

The synthesis of liquid crystals often involves the esterification of an alcohol with a carboxylic acid to form the core mesogenic structure. researchgate.net this compound, with its hydroxyl group, can readily participate in such esterification reactions (e.g., Steglich esterification) to form the central part of a liquid crystal molecule. rsc.org The bromo-substituent on the phenyl ring is particularly useful as it can be used for subsequent cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to elongate the rigid core of the molecule, a common strategy for tuning liquid crystalline properties. researchgate.nettandfonline.com

The molecular shape of mesogens is critical for determining the type of liquid crystal phase (e.g., nematic, smectic). colorado.edu The 1,3-substitution pattern of this compound can be exploited to introduce a "bend" in the molecular structure, which is a key feature for creating bent-core or "banana" liquid crystals. colorado.edu These materials are of significant interest for their unique ferroelectric properties. The presence of the bromine atom also influences the molecule's polarity and polarizability, which are crucial parameters for the dielectric anisotropy of the final liquid crystal material, a key factor in the performance of liquid crystal displays (LCDs). google.com While some studies explicitly mention the use of the 4-bromo isomer, the general synthetic principles apply to this compound as a versatile building block for a variety of mesogenic structures. acs.org

Fine Chemical Synthesis and Reagent Preparation

This compound is a cornerstone intermediate in the synthesis of a wide array of high-value fine chemicals, including pharmaceuticals and agrochemicals. guidechem.comruifuchems.com Its utility stems from the ability to selectively transform either the alcohol or the bromo- group, providing a versatile platform for building complex molecular frameworks.

The compound is frequently employed as a starting material in multi-step organic syntheses. For example, it is a documented precursor in the preparation of tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate and silyl ethers. cookechem.comchemicalbook.com It has also been used in an iridium-catalyzed C-H activation reaction to synthesize 1-(2-Amino-phenyl)-3-(3-bromo-phenyl)-propan-1-one, a ketone derivative. rsc.org

Moreover, this compound can be readily converted into other useful reagents. The alcohol functionality can be transformed into a leaving group, such as in the synthesis of 3-bromobenzyl trifluoromethanesulfinate, which can then be used in further synthetic steps. rsc.org The bromine atom can be converted into an organometallic species, such as a Grignard reagent, opening up a plethora of carbon-carbon bond-forming reactions. acs.org

The compound also participates in various catalytic reactions. It has been used as a substrate in photocatalytic transfer hydrogenation reactions for the one-pot synthesis of imines from nitroaromatics. researchgate.net In these reactions, the alcohol is oxidized to the corresponding aldehyde in situ, which then condenses with an aniline (B41778) formed from the reduction of a nitroaromatic compound. researchgate.net While studies on palladium-catalyzed domino reactions to form chromenes have utilized the ortho-isomer (2-bromobenzyl alcohol), these highlight the reactivity of bromobenzyl alcohols in modern catalytic transformations. acs.org

Table 2: Selected Syntheses Utilizing this compound

| Product Class | Specific Compound Synthesized | Type of Reaction |

|---|---|---|

| Ester Derivative | tert-butyl 3-(3-bromophenyl)-2-cyanopropanoate | Esterification/Alkylation |

| Ketone Derivative | 1-(2-Amino-phenyl)-3-(3-bromo-phenyl)-propan-1-one | Iridium-catalyzed C-H activation |

| Synthetic Reagent | 3-Bromobenzyl trifluoromethanesulfinate | Sulfinylation |

| Heterocyclic Compound | Imines (via in situ aldehyde) | Photocatalytic transfer hydrogenation |

Computational Chemistry and Theoretical Studies of 3 Bromobenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 3-bromobenzyl alcohol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.

The electronic structure of this compound is dictated by the interplay of the aromatic ring, the electron-withdrawing bromine atom, and the hydroxymethyl group. The bromine atom, through its inductive effect, withdraws electron density from the benzene (B151609) ring. The hydroxymethyl group is a weak deactivating group. The distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's reactivity.

The HOMO is typically localized on the electron-rich aromatic ring and is associated with the molecule's ability to donate electrons in a reaction. The LUMO, conversely, is associated with the ability to accept electrons and is often distributed over the aromatic system with significant contributions from the C-Br antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Computational models can predict these energies and visualize the orbital distributions. For substituted benzyl (B1604629) alcohols, the position and nature of the substituent significantly influence these parameters. The bromine atom at the meta position influences the electronic distribution, which in turn affects the molecule's reactivity in electrophilic and nucleophilic substitution reactions.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of chemical reactivity and stability. wikipedia.org |

| Dipole Moment | ~ 2.1 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are estimations based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io This is typically achieved by calculating the magnetic shielding tensors for each nucleus. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io By comparing the calculated shifts with experimental spectra, assignments of peaks can be confirmed, and subtle stereochemical or conformational features can be investigated.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) |

|---|---|---|

| -CH₂- | 4.50 | 4.55 |

| -OH | 3.48 | Variable (depends on solvent/concentration) |

| Aromatic H | 7.15 - 7.42 | 7.10 - 7.45 |

Note: Predicted values are illustrative, based on standard DFT methods.